molecular formula C18H17ClN6O3 B2599199 N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291854-17-5

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2599199
CAS No.: 1291854-17-5
M. Wt: 400.82
InChI Key: PFYUOELSKPGVFD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a [1,3]-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the piperazine moiety: This step involves the reaction of the triazole intermediate with a piperazine derivative.

    Attachment of the furan-2-carbonyl group: This can be done through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine can undergo various chemical reactions including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a pharmaceutical agent due to its triazole moiety, which is known for its antimicrobial and antifungal properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: Known for their diverse biological activities.

    Piperazine derivatives: Commonly used in pharmaceuticals for their central nervous system activity.

    Furan derivatives: Known for their aromatic properties and use in organic synthesis.

Uniqueness

N-(4-chlorophenyl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is unique due to the combination of its structural features, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

IUPAC Name

[4-[5-(4-chloroanilino)-2H-triazole-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O3/c19-12-3-5-13(6-4-12)20-16-15(21-23-22-16)18(27)25-9-7-24(8-10-25)17(26)14-2-1-11-28-14/h1-6,11H,7-10H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYUOELSKPGVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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